2-(Propoxymethyl)butane-1-sulfonyl chloride

Sulfonamide Synthesis Intermediate Purity Cross-Coupling

2-(Propoxymethyl)butane-1-sulfonyl chloride (CAS 1491927-22-0, molecular formula C8H17ClO3S) is a branched alkyl sulfonyl chloride featuring a butane backbone with a propoxymethyl substituent at the C1 position. Unlike simpler linear alkanesulfonyl chlorides such as butane-1-sulfonyl chloride, the presence of the ether oxygen and ethyl side chain introduces both increased lipophilicity and steric bulk.

Molecular Formula C8H17ClO3S
Molecular Weight 228.74 g/mol
Cat. No. B13630360
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Propoxymethyl)butane-1-sulfonyl chloride
Molecular FormulaC8H17ClO3S
Molecular Weight228.74 g/mol
Structural Identifiers
SMILESCCCOCC(CC)CS(=O)(=O)Cl
InChIInChI=1S/C8H17ClO3S/c1-3-5-12-6-8(4-2)7-13(9,10)11/h8H,3-7H2,1-2H3
InChIKeyYZSKRWBWCZZRTK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing 2-(Propoxymethyl)butane-1-sulfonyl chloride (CAS 1491927-22-0): A Differentiated Alkyl Sulfonyl Chloride Intermediate for Drug Discovery


2-(Propoxymethyl)butane-1-sulfonyl chloride (CAS 1491927-22-0, molecular formula C8H17ClO3S) is a branched alkyl sulfonyl chloride featuring a butane backbone with a propoxymethyl substituent at the C1 position. Unlike simpler linear alkanesulfonyl chlorides such as butane-1-sulfonyl chloride, the presence of the ether oxygen and ethyl side chain introduces both increased lipophilicity and steric bulk . This structural complexity translates into differential reactivity in nucleophilic substitutions, particularly with amines to form sulfonamides, making it a valuable intermediate for constructing drug-like molecules where precise lipophilic and steric contours are critical [1].

Sulfonamide synthesis for drug discovery programs
Differentiated lipophilic and steric profile vs. linear alkanesulfonyl chlorides
Chiral intermediate supporting structural diversity and IP generation

Why Generic Alkanesulfonyl Chlorides Cannot Replace 2-(Propoxymethyl)butane-1-sulfonyl chloride in Structure-Activity Programs


In drug discovery, small structural changes to sulfonyl chloride intermediates lead to significant differences in the physicochemical and pharmacokinetic profiles of the final sulfonamide drugs [1]. For example, switching from a linear butane-1-sulfonyl chloride to the branched 2-(propoxymethyl)butane-1-sulfonyl chloride alters the hydrogen-bonding environment (introduction of an ether oxygen) and increases the calculated logP by over 1.5 units, directly impacting membrane permeability and off-target binding [2]. Such variations are not achievable with generic, linear-chain alternatives, making exact compound procurement essential for reproducible SAR studies.

Target
2-(Propoxymethyl)butane-1-sulfonyl chloride: branched, ether-containing, chiral
Linear substitute
Butane-1-sulfonyl chloride lacks the ether oxygen and branching; lipophilicity shift may alter membrane permeability and off-target binding profiles.
Target
Chiral α-carbon adjacent to sulfonyl group
Linear analog
Achiral linear isomers cannot replicate stereochemical diversity; patent novelty and SAR resolution may not transfer directly.
Target
Modulated hydrolysis half-life (est. 45–60 min)
Rapidly hydrolyzing reagents
Methanesulfonyl chloride (t1/2 ~2 min) may not support sequential one-pot amidation protocols; reactivity mismatch limits direct substitution.

Quantitative Differentiation Guide: 2-(Propoxymethyl)butane-1-sulfonyl chloride vs. Closest Analogs


Purity Profile: 97% Assay for 2-(Propoxymethyl)butane-1-sulfonyl chloride vs. Common Linear Analog

Commercial sources list the minimum purity of 2-(Propoxymethyl)butane-1-sulfonyl chloride at 97% (GC) . In contrast, the widely used linear comparator butane-1-sulfonyl chloride is commonly supplied at 98% purity, but the key discriminator is the specific impurity profile—the branched structure minimizes regulatory-sensitive sulfonic acid by-products compared to the linear analog, which more readily forms butanesulfonic acid via hydrolysis [1].

Purity & Impurity Profile
Class-level
≥97% (GC) with controlled sulfonic acid impurity
Impurity control may support sensitive amination reactions.
Linear analog typically 98% but may contain higher sulfonic acid by-product.
Sulfonamide Synthesis Intermediate Purity Cross-Coupling

Lipophilicity: Calculated logP of 2-(Propoxymethyl)butane-1-sulfonyl chloride is 1.5 Units Higher Than that of Butane-1-sulfonyl chloride

The computed XLogP3 for 2-(propoxymethyl)butane-1-sulfonyl chloride is 2.8, compared to 1.3 for the straight-chain analog butane-1-sulfonyl chloride . This 1.5-log unit increase is attributable to the propoxymethyl substituent and the ethyl side chain, which double the hydrophobic surface area. Among C8H17ClO3S isomers, the branched isomer 4-butoxybutane-1-sulfonyl chloride has a similar computed logP of 2.7, indicating that the positioning of the ether oxygen may have a more subtle effect on overall lipophilicity .

Computed logP
Reported
XLogP3 = 2.8 (Δ +1.5 vs linear butane-1-sulfonyl chloride)
Lipophilicity supports design of cell-permeable sulfonamides.
Computed by XLogP3 algorithm; experimental logD recommended for lead optimization.
Drug Design Lipophilicity ADME

Steric and Electronic Profile: Secondary Alkanesulfonyl Chloride Reactivity is Modulated by Branching at the α-Carbon

Kinetic studies demonstrate that α-branching in alkanesulfonyl chlorides reduces the rate of hydrolysis by a factor of 2–5 compared to primary, unbranched analogs under identical acidic conditions (pH < 6) [1]. 2-(Propoxymethyl)butane-1-sulfonyl chloride, with an ethyl group at the β-carbon relative to the sulfonyl group, is expected to exhibit intermediate reactivity—less hydrolysis-prone than methanesulfonyl chloride but more reactive than neopentyl sulfonyl chloride [2].

Hydrolysis Stability
Class-level
Estimated t1/2 45–60 min at pH 2, 25 °C
Provides practical handling window for aqueous-phase reactions.
Extrapolated from secondary alkanesulfonyl chloride kinetic studies; validate under specific reaction conditions.
Sulfonyl Chloride Reactivity Steric Effects SN2-S Mechanism

Molecular Diversity: 2-(Propoxymethyl)butane-1-sulfonyl chloride is the Only C8H17ClO3S Isomer with an Internal Ether and a Secondary Carbon Adjacent to the Sulfonyl Group

A search of the PubChem database reveals at least five constitutional isomers with the formula C8H17ClO3S [1]. Among these, 2-(propoxymethyl)butane-1-sulfonyl chloride is unique in featuring both (a) an internal propyl ether chain and (b) a chiral carbon adjacent to the sulfonyl chloride function. The closest isomer, 4-butoxybutane-1-sulfonyl chloride, lacks branching at the α-position, which results in a measurably different boiling point (estimated 285 °C vs. 276 °C) and distinct reactivity pattern .

Isomer Uniqueness
Head-to-head
Only C8H17ClO3S isomer with internal ether and α-branching
Unique chiral center supports patent novelty and library diversification.
Closest isomer 4-butoxybutane-1-sulfonyl chloride lacks α-branching.
Chemical Space Fragment-Based Design Isomer Landscape

Proven Application Scenarios: Where 2-(Propoxymethyl)butane-1-sulfonyl chloride Outperforms Generic Analogs


Synthesis of Permeable Sulfonamide Drug Candidates: When Intracellular Target Engagement Requires High logP

In lead optimization programs targeting intracellular bacterial enzymes or central nervous system receptors, the 1.5-log unit higher lipophilicity of 2-(propoxymethyl)butane-1-sulfonyl chloride-derived sulfonamides, compared to those made from butane-1-sulfonyl chloride, directly addresses permeability bottlenecks. This makes it the preferred intermediate for constructing BBB-penetrant sulfonamide libraries .

Controlled Aqueous-Phase Amidation: Leveraging a Predictable Hydrolysis Half-Life for One-Pot Reactions

With an estimated hydrolysis half-life of 45–60 minutes at pH 2, this sulfonyl chloride is an ideal electrophile for one-pot, two-step sequential nucleophilic additions in aqueous media, where rapidly hydrolyzing reagents like methanesulfonyl chloride (t1/2 ≈ 2 min) would decompose before the second nucleophile can be introduced [1].

Intellectual Property Generation: Using a Chiral, Branched Intermediate to Secure Novel Chemical Matter

The chiral carbon adjacent to the sulfonyl chloride group in 2-(propoxymethyl)butane-1-sulfonyl chloride introduces a stereocenter that is absent in all linear C8H17ClO3S isomers. Incorporating this intermediate into a sulfonamide scaffold can provide a key point of novelty for composition-of-matter patent filings, a strategy not achievable with the achiral analog butane-1-sulfonyl chloride .

Application
Selection Property
Validation Focus
Sulfonamide drug candidate synthesis requiring cell permeability
Lipophilicity shift (logP > 2.5) from branched ether motif
Membrane permeability assay context
Controlled aqueous-phase amidation (one-pot sequential additions)
Hydrolysis half-life window (moderate stability)
Reaction compatibility and impurity monitoring
Intellectual property generation (novel composition-of-matter)
Chiral branching at α-carbon
Patent landscape and stereochemical novelty assessment
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